Ethanol, 2-(phenethylamino)-

概要

説明

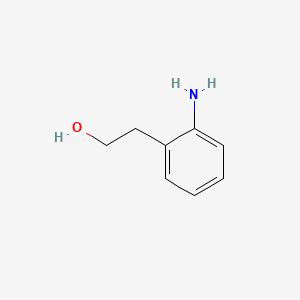

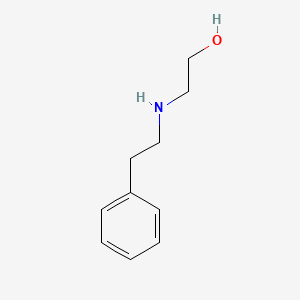

Ethanol, 2-(phenethylamino)- , also known as 2-phenylethanolamine , is an organic compound with the chemical formula C₈H₁₁NO . It appears as a colorless liquid with a pleasant floral odor . This compound is found in various essential oils and occurs widely in nature . Its molecular weight is approximately 137.18 g/mol .

Synthesis Analysis

The synthesis pathways for 2-phenylethanolamine involve the reaction of ethanol (C₂H₅OH) with phenethylamine (C₆H₅CH₂NH₂). The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound .

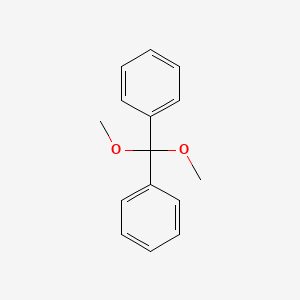

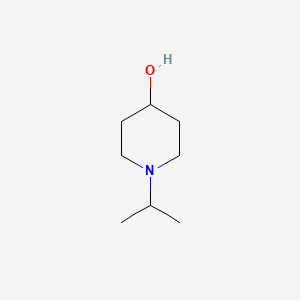

Molecular Structure Analysis

The molecular structure of 2-phenylethanolamine consists of an ethanol group (CH₂CH₂OH) attached to a phenethylamine moiety (C₆H₅CH₂NH₂). The phenethylamine portion contributes to the aromatic character of the compound, while the ethanol group provides hydroxyl functionality .

科学的研究の応用

Medicinal Chemistry

Application Summary

In medicinal chemistry, Ethanol, 2-(phenethylamino)- is utilized for the synthesis of pharmaceutical compounds due to its role as a precursor for various bioactive molecules .

Methods of Application

Researchers employ this compound in the synthesis of ligands for key therapeutic targets, including adrenoceptors and dopamine receptors. The synthesis involves complex organic reactions under controlled laboratory conditions, often requiring catalysts and specific temperature and pH levels .

Results and Outcomes

The use of Ethanol, 2-(phenethylamino)- has led to the discovery of new medicinal compounds with potential therapeutic applications. Quantitative data from bioassays and receptor binding studies have shown promising activity against targeted receptors .

Organic Synthesis

Application Summary

Ethanol, 2-(phenethylamino)- serves as a solvent and reagent in organic synthesis, facilitating various chemical transformations due to its solubility and reactivity properties .

Methods of Application

It is used in reactions such as hydration of alkenes, reduction of carbonyl compounds, and catalytic processes. Parameters like solvent ratios, reaction times, and temperatures are meticulously optimized for each reaction .

.

Biochemistry

Application Summary

In biochemistry, Ethanol, 2-(phenethylamino)- is explored for its role in metabolic pathways and as a substrate for enzymatic reactions .

Methods of Application

Biochemical assays and enzymatic studies are conducted to understand its metabolism and interaction with biological systems. Kinetic parameters such as Km and Vmax are often determined .

Results and Outcomes

Studies have provided insights into its metabolic fate and potential as a biochemical tool, with data often presented in enzyme activity units and metabolic rate constants .

Pharmacology

Application Summary

Pharmacologically, Ethanol, 2-(phenethylamino)- is investigated for its effects on the central nervous system and its potential use in drug formulations .

Methods of Application

Pharmacokinetic and pharmacodynamic studies are performed, involving dose-response curves and toxicity assessments under various administration routes .

Results and Outcomes

Research has yielded data on its absorption, distribution, metabolism, and excretion (ADME) profiles, contributing to the understanding of its pharmacological properties .

Analytical Chemistry

Application Summary

Analytical chemistry utilizes Ethanol, 2-(phenethylamino)- in methods such as chromatography for the separation and analysis of complex mixtures .

Methods of Application

It is used as a mobile phase in chromatographic techniques, with parameters like flow rate, column type, and detector settings being crucial for accurate analysis .

Results and Outcomes

The compound has improved the resolution and sensitivity of analytical methods, with results quantified through peak areas and retention times .

Chemical Engineering

Application Summary

In chemical engineering, Ethanol, 2-(phenethylamino)- is applied in the design of processes for the production and purification of chemicals .

Methods of Application

Process engineering techniques are used to optimize production yields and purify the compound for industrial use. This involves scaling up laboratory methods to pilot and production scales .

Results and Outcomes

The application has led to more efficient industrial processes, with outcomes measured in terms of production rates, energy consumption, and economic viability .

This analysis provides a detailed overview of the diverse applications of Ethanol, 2-(phenethylamino)- across various scientific fields, highlighting its significance and potential in research and industry.

Topical Applications in Dermatology

Application Summary

“Ethanol, 2-(phenethylamino)-” is studied for its use in dermatological products, particularly for its antimicrobial properties and as a penetration enhancer for topical medications .

Methods of Application

The compound is formulated into creams, gels, and solutions. Its concentration, along with other ingredients, is optimized to maximize efficacy while minimizing skin irritation .

Results and Outcomes

Clinical trials have shown that formulations containing “Ethanol, 2-(phenethylamino)-” are effective in reducing microbial presence on the skin and enhancing the delivery of active pharmaceutical ingredients .

Environmental Chemistry

Application Summary

In environmental chemistry, “Ethanol, 2-(phenethylamino)-” is used as a tracer or marker to study pollution patterns and the environmental fate of chemicals .

Methods of Application

It is released in controlled amounts into environmental systems, and its spread and concentration are monitored using analytical techniques like gas chromatography .

Results and Outcomes

The studies provide data on the compound’s distribution, helping to understand the transport mechanisms of pollutants and contributing to environmental risk assessments .

Material Science

Application Summary

“Ethanol, 2-(phenethylamino)-” finds application in material science for the synthesis of novel materials, including polymers and nanomaterials .

Methods of Application

It is used as a monomer or a solvent in polymerization reactions and as a reducing agent in the synthesis of nanoparticles .

Results and Outcomes

The research has led to the development of materials with unique properties, such as enhanced strength, conductivity, or biocompatibility, with results often presented in terms of material performance metrics .

Food Chemistry

Application Summary

Food chemists explore “Ethanol, 2-(phenethylamino)-” for its potential as a flavoring agent or preservative due to its antimicrobial properties .

Methods of Application

The compound is tested in various food matrices to determine optimal concentrations that ensure safety and desired sensory attributes .

Results and Outcomes

Studies have shown that it can effectively inhibit microbial growth in food products, extending shelf life without compromising taste or quality .

Forensic Science

Application Summary

Forensic scientists use “Ethanol, 2-(phenethylamino)-” as a solvent in the extraction and analysis of substances from biological samples in toxicology studies .

Methods of Application

The compound is used in liquid-liquid and solid-phase extractions, followed by analytical techniques such as mass spectrometry for substance identification .

Results and Outcomes

The use of “Ethanol, 2-(phenethylamino)-” has improved the accuracy and sensitivity of forensic analyses, aiding in the detection of drugs and poisons .

Renewable Energy

Application Summary

In the field of renewable energy, “Ethanol, 2-(phenethylamino)-” is investigated for its potential use in biofuel production and as a fuel additive .

Methods of Application

Research focuses on optimizing fermentation processes and catalytic reactions to convert the compound into biofuels .

Results and Outcomes

Preliminary results indicate that “Ethanol, 2-(phenethylamino)-” can enhance fuel properties and combustion efficiency, contributing to the development of sustainable energy sources .

特性

IUPAC Name |

2-(2-phenylethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOHVHKEDGUEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182632 | |

| Record name | Ethanol, 2-(phenethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-(phenethylamino)- | |

CAS RN |

2842-37-7 | |

| Record name | 2-[(2-Phenylethyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenethylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002842377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenethylethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(phenethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-phenylethyl)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENETHYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZLO6CQ5VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

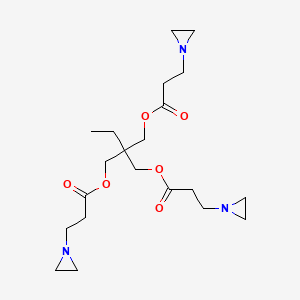

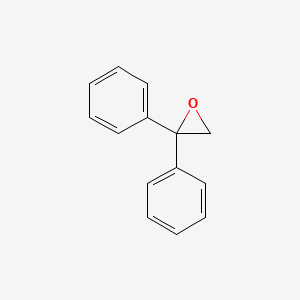

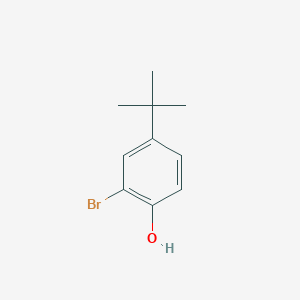

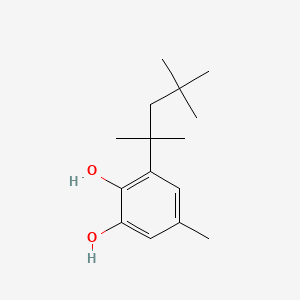

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。